molecular formula B5H54N13O15 B8145939 pentakis(boric acid) tridecaamine

pentakis(boric acid) tridecaamine

Cat. No.: B8145939
M. Wt: 530.6 g/mol
InChI Key: OXUJRUHMJLNTGG-UHFFFAOYSA-N
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Description

Azane, commonly known as ammonia, is a simple compound consisting of nitrogen and hydrogen with the chemical formula NH₃. It is a colorless gas with a pungent odor and is highly soluble in water. Boric acid, also known as hydrogen borate, is a weak monobasic Lewis acid of boron with the chemical formula H₃BO₃. It appears as a white crystalline solid and is soluble in water. Both compounds have significant industrial and scientific applications.

Preparation Methods

Azane

Azane can be synthesized through the Haber-Bosch process, which involves the reaction of nitrogen and hydrogen gases under high pressure and temperature in the presence of an iron catalyst:

N2+3H22NH3N_2 + 3H_2 \rightarrow 2NH_3 N2​+3H2​→2NH3​

Boric Acid

Boric acid is typically produced by reacting borax (sodium tetraborate) with a mineral acid such as hydrochloric acid:

Na2B4O710H2O+2HCl4H3BO3+2NaCl+5H2ONa_2B_4O_7 \cdot 10H_2O + 2HCl \rightarrow 4H_3BO_3 + 2NaCl + 5H_2O Na2​B4​O7​⋅10H2​O+2HCl→4H3​BO3​+2NaCl+5H2​O

Chemical Reactions Analysis

Azane

Azane undergoes various chemical reactions, including:

    Oxidation: Azane can be oxidized to form nitrogen gas and water.

4NH3+3O22N2+6H2O4NH_3 + 3O_2 \rightarrow 2N_2 + 6H_2O 4NH3​+3O2​→2N2​+6H2​O

    Reduction: Azane can act as a reducing agent, reducing metal oxides to metals.

3CuO+2NH33Cu+N2+3H2O3CuO + 2NH_3 \rightarrow 3Cu + N_2 + 3H_2O 3CuO+2NH3​→3Cu+N2​+3H2​O

    Substitution: Azane can react with halogens to form halides.

NH3+Cl2NH2Cl+HClNH_3 + Cl_2 \rightarrow NH_2Cl + HCl NH3​+Cl2​→NH2​Cl+HCl

Boric Acid

Boric acid undergoes reactions such as:

    Esterification: Reacts with alcohols to form borate esters.

H3BO3+3ROHB(OR)3+3H2OH_3BO_3 + 3ROH \rightarrow B(OR)_3 + 3H_2O H3​BO3​+3ROH→B(OR)3​+3H2​O

    Dehydration: Heating boric acid leads to the formation of boron trioxide.

2H3BO3B2O3+3H2O2H_3BO_3 \rightarrow B_2O_3 + 3H_2O 2H3​BO3​→B2​O3​+3H2​O

Scientific Research Applications

Azane

Azane is widely used in:

    Chemistry: As a precursor to nitrogen-containing compounds.

    Biology: As a nitrogen source for microorganisms.

    Medicine: In the synthesis of pharmaceuticals.

    Industry: In the production of fertilizers and explosives.

Boric Acid

Boric acid has applications in:

    Chemistry: As a reagent in organic synthesis.

    Biology: As an antiseptic and insecticide.

    Medicine: In the treatment of fungal infections.

    Industry: In the manufacture of glass, ceramics, and as a neutron absorber in nuclear reactors.

Mechanism of Action

Azane

Azane acts as a nucleophile in many reactions due to the lone pair of electrons on the nitrogen atom. It can donate this pair to form bonds with electrophiles.

Boric Acid

Boric acid acts as a Lewis acid by accepting electron pairs from donor molecules. It forms complexes with hydroxyl groups in biological molecules, which can inhibit enzyme activity and disrupt cellular processes.

Comparison with Similar Compounds

Azane

Similar compounds include:

    Hydrazine (N₂H₄): More reactive and used as a rocket propellant.

    Methylamine (CH₃NH₂): Used in organic synthesis and as a precursor to pharmaceuticals.

Boric Acid

    Boron Trioxide (B₂O₃): Used in glass and ceramics.

    Borax (Na₂B₄O₇): Used in detergents and as a flux in metallurgy.

Azane and boric acid are unique due to their specific chemical properties and wide range of applications in various fields.

Properties

IUPAC Name

azane;boric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5BH3O3.13H3N/c5*2-1(3)4;;;;;;;;;;;;;/h5*2-4H;13*1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUJRUHMJLNTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.N.N.N.N.N.N.N.N.N.N.N.N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B5H54N13O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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